molecular formula C11H12BrFO2 B12848922 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid

3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid

Cat. No.: B12848922
M. Wt: 275.11 g/mol
InChI Key: BOZPQETZXYGFQY-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, along with a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-bromo-4-fluorobenzoic acid as a starting material . This compound can be further reacted with appropriate reagents to introduce the butanoic acid moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination reactions, followed by purification steps to ensure the desired product’s purity. The specific conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction pathways that are crucial for cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of a butanoic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C11H12BrFO2

Molecular Weight

275.11 g/mol

IUPAC Name

3-(2-bromo-4-fluorophenyl)-3-methylbutanoic acid

InChI

InChI=1S/C11H12BrFO2/c1-11(2,6-10(14)15)8-4-3-7(13)5-9(8)12/h3-5H,6H2,1-2H3,(H,14,15)

InChI Key

BOZPQETZXYGFQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)C1=C(C=C(C=C1)F)Br

Origin of Product

United States

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